

Spectroscopic and Synthetic Analysis of Ethyl Benzofuran-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl benzofuran-5-carboxylate*

Cat. No.: B1301107

[Get Quote](#)

Disclaimer: Comprehensive spectroscopic data (NMR, IR, MS) for Ethyl benzofuran-5-carboxylate could not be located in publicly available resources. This guide provides a detailed analysis of its positional isomer, Ethyl benzofuran-2-carboxylate, as a representative compound for researchers, scientists, and drug development professionals interested in the benzofuran scaffold.

This technical guide presents a detailed overview of the spectroscopic properties and synthesis of Ethyl benzofuran-2-carboxylate. The information is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, providing key data and methodologies for the characterization and preparation of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl benzofuran-2-carboxylate, providing a quantitative reference for its structural identification.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹ H NMR (CDCl ₃)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	~7.45	s	-
H-4, H-5, H-6, H-7	7.25-7.70	m	-
-CH ₂ -	4.45	q	7.1
-CH ₃	1.43	t	7.1

¹³ C NMR (CDCl ₃)	Chemical Shift (δ) ppm
C=O	~160
C-2	~146
C-3a	~127
C-7a	~155
Aromatic C-H	111-128
C-3	~115
-CH ₂ -	61.5
-CH ₃	14.4

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~1725	C=O stretch (ester)
~1560, ~1450	C=C stretch (aromatic)
~1250, ~1100	C-O stretch

Table 3: Mass Spectrometry (MS) Data

m/z	Assignment
190	$[M]^+$
162	$[M - C_2H_4]^+$
145	$[M - OEt]^+$
117	$[M - CO_2Et]^+$

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard laboratory techniques as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in deuterated chloroform ($CDCl_3$) with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a KBr pellet or in a suitable solvent.

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced, and the resulting fragmentation pattern is analyzed.

Synthesis of Ethyl Benzofuran-2-carboxylate

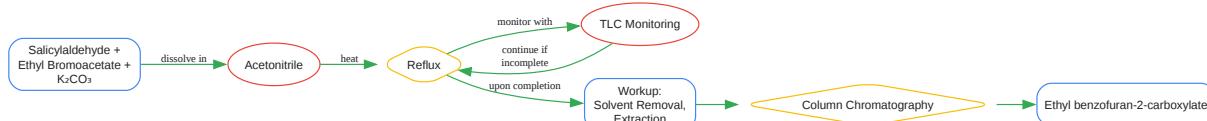
A common and efficient method for the synthesis of Ethyl benzofuran-2-carboxylate involves the reaction of salicylaldehyde with an α -halo ester, such as ethyl bromoacetate, in the presence of a base.[\[1\]](#)

Reaction Scheme:

Salicylaldehyde reacts with ethyl bromoacetate in the presence of a base like potassium carbonate (K_2CO_3) in a suitable solvent such as acetonitrile. The reaction mixture is typically heated under reflux.[\[1\]](#) The progress of the reaction is monitored by thin-layer chromatography

(TLC).^[1] Upon completion, the product is isolated and purified, often by column chromatography.^[1]

Below is a DOT script representation of the synthesis workflow.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for Ethyl benzofuran-2-carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. op.niscair.res.in [op.niscair.res.in]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Analysis of Ethyl Benzofuran-2-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301107#spectroscopic-data-nmr-ir-ms-of-ethyl-benzofuran-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com